molecular formula C10H13ClN2O2 B1388517 tert-Butyl 3-Chloropyridin-4-ylcarbamate CAS No. 1068976-22-6

tert-Butyl 3-Chloropyridin-4-ylcarbamate

Cat. No.: B1388517
CAS No.: 1068976-22-6
M. Wt: 228.67 g/mol
InChI Key: OUZIURMUCIZJHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-Chloropyridin-4-ylcarbamate: is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-Chloropyridin-4-ylcarbamate can be synthesized through a multi-step process involving the reaction of 3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-Chloropyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-Chloropyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 3-Bromopyridin-4-ylcarbamate
  • tert-Butyl 3-Iodopyridin-4-ylcarbamate
  • tert-Butyl 3-Fluoropyridin-4-ylcarbamate

Comparison: tert-Butyl 3-Chloropyridin-4-ylcarbamate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative exhibits different reactivity patterns in substitution and other chemical reactions. This uniqueness makes it valuable for specific applications where the chlorine atom’s properties are advantageous .

Properties

IUPAC Name

tert-butyl N-(3-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZIURMUCIZJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloro-isonicotinic acid (3.0 g) was dissolved in tert-butanol (80 mL), diphenyl phosphoryl azide (5.24 g) and triethylamine (2.7 mL) were added and the reaction mixture was stirred at 100° C. for 5.5 h. After cooling to room temperature, the reaction mixture was concentrated in vacuum and the residue was dissolved in ethyl acetate and water. The layers were separated and the aqueous layer was 2× extracted with ethyl acetate, the combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography (silica 60, hexane/ethyl acetate 3:1, Rf=0.30) to afford 2.74 g of the title compound of the formula
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-3-chloropyridine (15 g, 116.7 mmol) in THF (60 mL) is added NaHMDS in THF (1 M, 233. mL, 233 mmol). After stirring at rt for 30 min, BOC20 (23.2 g, 106 mmol) in THF (45 mL) is added in one portion and the mixture is stirred for 3 h at rt. Additional BOC2O (2 g, 9.0 mmol) in THF (40 mL) is added and the reaction is stirred for 18 h at rt. 0.1% aqueous HCl (1.35 L) is added. The mixture is extracted with EtOAc. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is recrystallized from ether to afford (3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (4 g). The mother liquor is purified by silica gel column chromatography eluting with 0-50% EtOAc in heptane. The collected product is crystallized from ether to afford additional 4.5 g of (3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (total yield 8.5 g). MS: 229 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.48 (s, 1H), 8.38 (d, 1H), 8.17 (d, 1H), 7.18 (broad s, 1H) 1.57 (s, 9H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
233 mmol
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.35 L
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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